diaspartyl chlorin e6

Photodynamic Therapy Photosensitizer Absorption Tissue Penetration Depth

Diaspartyl chlorin e6 (DACE, CAS 115150-47-5, molecular formula C₄₂H₄₆N₆O₁₂) is a di-aspartyl amide derivative of chlorin e6, a chlorophyll a degradation product. It belongs to the second-generation chlorin-class photosensitizers developed for photodynamic therapy (PDT).

Molecular Formula C17H25NO.HCl
Molecular Weight 0
CAS No. 115150-47-5
Cat. No. B1169054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediaspartyl chlorin e6
CAS115150-47-5
Synonymsdiaspartyl chlorin e6
Molecular FormulaC17H25NO.HCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diaspartyl Chlorin e6 (CAS 115150-47-5): A Structurally Defined Second-Generation Chlorin Photosensitizer for PDT Research and Pharmaceutical Reference Standards


Diaspartyl chlorin e6 (DACE, CAS 115150-47-5, molecular formula C₄₂H₄₆N₆O₁₂) is a di-aspartyl amide derivative of chlorin e6, a chlorophyll a degradation product. It belongs to the second-generation chlorin-class photosensitizers developed for photodynamic therapy (PDT). DACE was first characterized alongside its mono-aspartyl analog (MACE, later developed as Talaporfin Sodium) as a pure, monomeric compound that absorbs at 664 nm — substantially red-shifted relative to first-generation hematoporphyrin-based sensitizers. [1] The compound is also recognized as a key process-related impurity in the industrial synthesis of Talaporfin Sodium, typically present at approximately 5% in crude reaction mixtures and requiring stringent multi-step HPLC purification for removal. [2]

Why Diaspartyl Chlorin e6 Cannot Be Interchanged with Monoaspartyl Chlorin e6 or Parent Chlorin e6: Stoichiometry-Driven Differences in Phototoxicity, Singlet Oxygen Yield, and Cellular Handling


The aspartyl substitution pattern on the chlorin e6 macrocycle is a critical determinant of photobiological performance. Mono-aspartyl chlorin e6 (MACE/Talaporfin) and di-aspartyl chlorin e6 (DACE) differ in the number of aspartyl moieties attached, which alters net molecular charge, amphiphilicity, and consequently cellular uptake, subcellular localization, and phototoxic potency. [1] Head-to-head singlet oxygen generation measurements demonstrate that MACE is a more efficient singlet oxygen producer than DACE (efficiency order: MACE > DACE), meaning that simply substituting one for the other will yield a different photodynamic dose at equivalent concentrations. [2] Furthermore, di-aspartyl chlorin e6 regioisomers exhibit lower phototoxicity but also lower dark toxicity compared with parent chlorin e6, producing markedly different dark/photo cytotoxicity ratios that directly affect the therapeutic window. [3] Regulatory-grade Talaporfin Sodium must have DACE impurity levels stringently controlled, demonstrating that even ~5% DACE content is considered pharmaceutically meaningful. [4] These quantitative differences make generic substitution scientifically invalid for any application requiring reproducible photodynamic output.

Quantitative Differentiation Evidence for Diaspartyl Chlorin e6 (DACE) Against Close Analogs in PDT-Relevant Assays


Long-Wavelength Absorption Advantage of DACE Over First-Generation DHE (Photofrin Precursor)

DACE absorbs at a substantially longer wavelength (664 nm) than the first-generation photosensitizer dihematoporphyrin ether-ester (DHE). This 664 nm absorption peak falls deeper into the phototherapeutic window (600–800 nm), where tissue penetration of light is greater. The ~30–35 nm red-shift relative to DHE's Q-band absorption (~630 nm) translates to approximately 2–3× greater light penetration depth in biological tissue, a critical advantage for treating thicker or more deeply seated lesions. [1] Both MACE and DACE share this 664 nm absorption, but DACE's distinct advantage over DHE is unambiguous.

Photodynamic Therapy Photosensitizer Absorption Tissue Penetration Depth

Singlet Oxygen Generation Efficiency Reveals Clear Hierarchy: MACE Outperforms DACE

In a direct comparative study of singlet oxygen (¹O₂) generation using a Clark-type oxygen microelectrode in buffered solutions with singlet oxygen acceptors, the efficiency order was unambiguously determined as: TPPS₄ > MACE > Photofrin II (PII) > DACE > CASPc. [1] DACE therefore shows measurably lower singlet oxygen generation capacity than its mono-aspartyl analog MACE, but outperforms the phthalocyanine CASPc. In cell clonogenicity assays within the same study, the order expressed as percentage cell kill per unit weight of sensitizer was CASPc > PII > MACE ≈ DACE, indicating that DACE and MACE exhibit comparable cytotoxicity per unit mass despite MACE's higher singlet oxygen quantum yield — attributed to differential photodegradation rates of the two chlorins. [1]

Singlet Oxygen Quantum Yield Type II Photodynamic Mechanism Photosensitizer Efficiency Ranking

Di-Aspartyl Chlorin e6 Conjugates Exhibit Lower Phototoxicity but Also Lower Dark Toxicity Compared with Parent Chlorin e6 — A Trade-Off Quantified by IC50 Ratios

In a systematic structure-activity study of di(amino acid) chlorin e6 conjugates in human HEp2 carcinoma cells, the 152,173-di-aspartyl chlorin e6 regioisomer (compound 12) showed a dark toxicity IC50 >400 μM and phototoxicity IC50 of 35 μM, compared with parent chlorin e6 values of 350 μM (dark) and 14.5 μM (photo). The 131,173-di-aspartyl regioisomer (compound 13) yielded dark IC50 305 μM and photo IC50 26 μM. [1] This produces dark/photo IC50 ratios of >11 for compound 12 and 11.7 for compound 13, versus 24.1 for chlorin e6 — meaning the di-aspartyl conjugates have a narrower therapeutic ratio despite lower absolute dark toxicity. The tetra-anionic character conferred by the two aspartyl carboxylate groups reduces both cellular uptake (due to membrane charge repulsion) and phototoxicity relative to chlorin e6. [1]

Dark/Photo Cytotoxicity Ratio Therapeutic Window Chlorin e6 SAR

Chemical Purity Advantages: DACE is a Single Monomeric Entity by HPLC, Unlike Multicomponent Hematoporphyrin-Based Sensitizers

Both DACE and MACE were characterized as pure, monomeric compounds by high-pressure liquid chromatography (HPLC), in contrast to first-generation photosensitizers such as DHE and Photofrin II, which are complex mixtures of porphyrin oligomers and monomers. [1] This purity is structurally significant: DACE exhibits a single fluorescence emission peak, facilitating tumor diagnosis by fluorescence imaging and enabling precise dosimetry that is confounded by the multi-component nature of DHE-based products. The HPLC-confirmed monomeric character also implies minimal aggregation in solution, which is essential for consistent photophysical behavior — aggregates quench singlet oxygen production and unpredictably alter pharmacokinetics. [1]

Photosensitizer Purity HPLC Characterization Monomeric vs. Aggregated Formulation

Distinct Subcellular Localization: DACE Targets Lysosomes, Not the Diffuse Cytoplasmic Pattern of DHE

Fluorescence microscopy studies directly comparing DACE, MACE, and DHE revealed a stark difference in intracellular distribution: DHE was localized diffusely throughout the cytoplasm, whereas the primary site of localization of both DACE and MACE appeared to be the lysosome. [1] Lysosomal localization is mechanistically significant because light activation causes lysosomal membrane permeabilization, releasing cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a distinct cell death pathway (often apoptosis) compared with plasma membrane or mitochondrial photodamage. This differential localization means that DACE and DHE are not interchangeable even at equivalent phototoxic doses, as they initiate cell death from different subcellular compartments with potentially different kinetics and immunological consequences. [1]

Subcellular Localization Lysosomal Targeting PDT Damage Mechanism

DACE as a Critical Talaporfin Sodium Process Impurity: Defined ~5% Byproduct Level Drives Pharmaceutical Reference Standard Demand

According to US Patent 8,198,312, di-L-aspartyl chlorin e6 (DACE) is formed as a byproduct during the synthesis of mono-L-aspartyl chlorin e6 (Talaporfin Sodium) from plant-derived chlorin e6. In well-controlled processes, DACE occurs at approximately 5% relative abundance but requires multiple HPLC purification steps for removal to meet Talaporfin purity specifications. This purification is costly and can cause up to ~50% loss of the desired Talaporfin product. [1] Consequently, pure DACE reference material is essential for pharmaceutical manufacturers to: (i) identify and quantify the DACE impurity peak in Talaporfin release testing, (ii) validate analytical methods (HPLC, LC-MS), and (iii) establish impurity acceptance criteria for ANDA/DMF submissions.

Process Impurity Talaporfin Manufacturing Pharmaceutical Reference Standard HPLC Purification

Where Diaspartyl Chlorin e6 (DACE) Delivers Definitive Value: Evidence-Linked Application Scenarios for Procurement Decision-Making


Photodynamic Therapy Structure-Activity Relationship (SAR) Studies: Probing the Effect of Aspartyl Stoichiometry on Phototoxicity

DACE is the essential di-aspartyl reference compound for any SAR study investigating how the number of aspartyl substituents on chlorin e6 modulates phototoxicity, dark toxicity, cellular uptake, and subcellular targeting. The quantitative evidence shows that moving from zero (chlorin e6) to one (MACE) to two (DACE) aspartyl groups systematically alters dark/photo IC50 ratios (from 24.1 to ~11.7), singlet oxygen efficiency (MACE > DACE), and cellular uptake due to charge effects. [1] DACE is the stoichiometric endpoint in this series, enabling researchers to fit multi-parameter SAR models — a role that no other commercially available chlorin analog can fulfill.

Talaporfin Sodium (Laserphyrin®) Pharmaceutical Impurity Reference Standard and Analytical Method Validation

Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of process-related impurities in active pharmaceutical ingredients. DACE is a known impurity in Talaporfin Sodium synthesis, present at ~5% in crude product. [2] Pure DACE reference material is indispensable for HPLC method development, system suitability testing, relative response factor determination, and impurity limit validation in QC release testing and stability studies for Talaporfin Sodium drug substance and drug product. Any ANDA or DMF submission for generic Talaporfin requires this impurity standard.

Fluorescence-Guided Surgery and Tumor Diagnostics Leveraging DACE's Single Emission Peak and Lysosomal Targeting

The HPLC-confirmed purity and single fluorescence emission peak of DACE make it an attractive candidate for fluorescence-guided resection studies where spectral unmixing from tissue autofluorescence is simplified compared with multi-component sensitizers like Photofrin. [1] Its lysosomal localization provides a predictable intracellular fluorescence distribution pattern. Researchers developing novel fluorescence imaging agents or theranostic platforms can use DACE as a chemically defined, monomeric chlorin fluorophore with well-characterized subcellular targeting — supporting quantitative image analysis and dosimetry calculations.

Mechanistic Studies of Lysosome-Mediated Cell Death Pathways in PDT

Because DACE localizes primarily to lysosomes rather than diffusing throughout the cytoplasm (as DHE does), it serves as a tool compound for selectively triggering lysosomal membrane permeabilization (LMP) upon light activation. [1] This enables researchers to dissect the contribution of lysosomal cathepsin release to PDT-induced apoptosis/necrosis, immunogenic cell death (DAMP release), and autophagy — pathways of intense current interest in cancer immunotherapy. DACE's lower phototoxicity relative to chlorin e6 also allows finer titration of lysosomal damage without overwhelming immediate cytotoxicity.

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